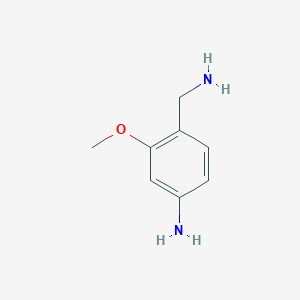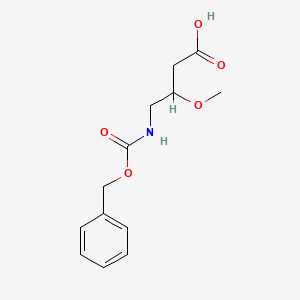
4-(((Benzyloxy)carbonyl)amino)-3-methoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Benzyloxy)carbonyl]amino}-3-methoxybutanoic acid is an organic compound with the molecular formula C12H15NO4. It is known for its applications in organic synthesis and various scientific research fields. The compound is characterized by its benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(benzyloxy)carbonyl]amino}-3-methoxybutanoic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. One common method is to react 3-methoxybutanoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}-3-methoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxycarbonyl group can be removed via hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-{[(benzyloxy)carbonyl]amino}-3-carboxybutanoic acid.
Reduction: Formation of 4-amino-3-methoxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[(Benzyloxy)carbonyl]amino}-3-methoxybutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-3-methoxybutanoic acid involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis. It can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group. The compound’s effects are primarily exerted through its interactions with various reagents and catalysts used in synthetic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}butanoic acid: Similar structure but lacks the methoxy group.
4-{[(Benzyloxy)carbonyl]amino}methylbenzoic acid: Contains a benzoic acid moiety instead of a butanoic acid moiety.
Uniqueness
4-{[(Benzyloxy)carbonyl]amino}-3-methoxybutanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. This structural feature can be advantageous in certain synthetic applications where specific reactivity patterns are desired.
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
3-methoxy-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-11(7-12(15)16)8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) |
Clave InChI |
QTQPZRTWTXPHSB-UHFFFAOYSA-N |
SMILES canónico |
COC(CC(=O)O)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


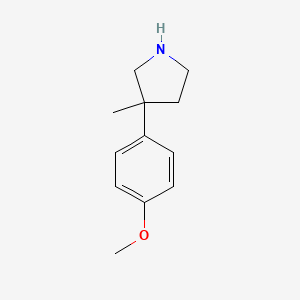
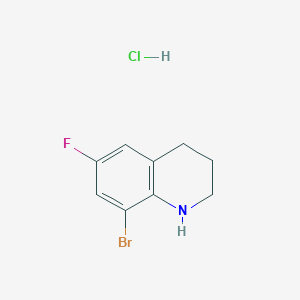
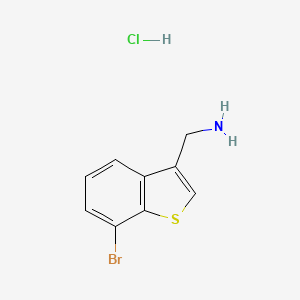
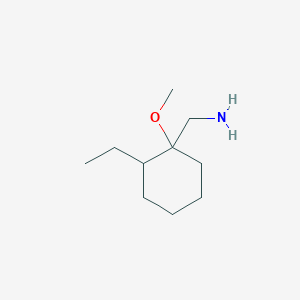
![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
![Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate](/img/structure/B13504959.png)
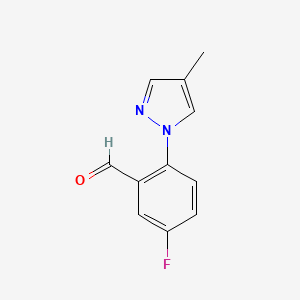
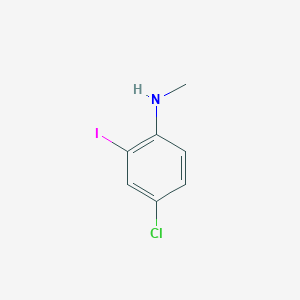
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
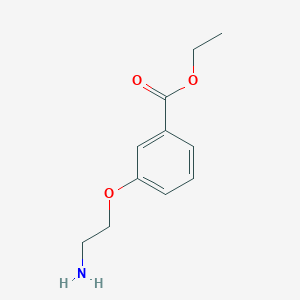
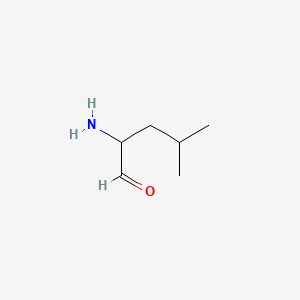
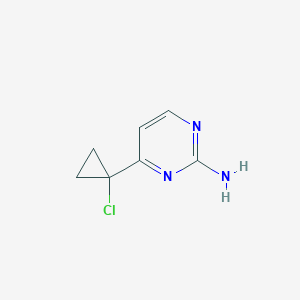
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
